2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride
Description
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride (CAS: 1910051-14-7) is a benzoic acid derivative substituted with a chlorine atom at the 2-position and a 4-methylpiperazine moiety at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The compound is commercially available with high purity (up to 99%) and is traded globally through platforms like ECHEMI, with suppliers adhering to stringent quality standards .
Properties
IUPAC Name |
2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTSMIOXCAEEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of p-Toluic Acid
The synthesis begins with the bromination of p-toluic acid to yield 4-bromomethyl benzoic acid (II). In WO2013008242A1, this step employs N-bromosuccinimide (NBS) and dibenzoyl peroxide in chloroform under reflux conditions. Key parameters include:
- Molar ratio : 1:1 p-toluic acid to NBS.
- Reaction time : 20 hours at reflux.
- Purification : Suspension in ethyl acetate reduces succinimide byproducts, achieving 97.5% purity.
This method avoids hazardous bromine gas, enhancing safety for industrial applications.
Nucleophilic Substitution with N-Methylpiperazine
The brominated intermediate undergoes nucleophilic substitution with N-methylpiperazine in n-butanol, facilitated by potassium carbonate. WO2013008242A1 highlights:
- Solvent : n-Butanol improves solubility and reduces quaternary salt (III) formation compared to polar aprotic solvents.
- Base : Potassium carbonate (2 equivalents) neutralizes HBr, driving the reaction to completion.
- Temperature : Room-temperature conditions minimize side reactions.
Post-reaction, water addition separates the aqueous layer containing impurity III, which is further extracted with n-butanol. Acidification of the organic phase with isopropanolic HCl precipitates the dihydrochloride salt.
Impurity Control and Purification Strategies
Quaternary Salt (Impurity III) Mitigation
Impurity III, a quaternary ammonium byproduct, forms via over-alkylation of N-methylpiperazine. CN103382191A addresses this through:
- Stoichiometric precision : Limiting N-methylpiperazine to 1.2 equivalents reduces excess reagent.
- Aqueous extraction : Water washes remove polar impurities before acidification.
- Reprecipitation : Dissolving the crude product in NaOH and re-acidifying with HCl yields >99% purity with <0.2% impurity III.
Inorganic Residue Reduction
Sulfated ash content, reflecting inorganic salts like KCl, is minimized to <0.5% via:
- Solvent selection : n-Butanol’s low polarity limits potassium carbonate dissolution.
- Filtration protocols : Multiple washes with n-butanol remove trapped K+ ions.
Comparative Analysis of Patent Methodologies
WO2013008242A1’s n-butanol/K₂CO₃ system offers superior impurity control, while CN103382191A’s aqueous route simplifies scalability but risks higher inorganic residues.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is , with a molecular weight of approximately 291.1736 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it advantageous for biological assays and formulations. The presence of the chlorobenzene ring allows for nucleophilic substitution reactions, while the carboxylic acid group can participate in esterification or amidation reactions. The piperazine ring can engage in various reactions typical of amines, such as alkylation and acylation.
Pharmacological Applications
Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its interactions with neurotransmitter systems suggest applications in treating conditions such as anxiety and depression. Preliminary studies have shown that this compound may act as an antagonist at certain receptor sites, influencing serotonin and dopamine levels.
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to various receptors. These interactions are crucial for understanding its mechanism of action and potential side effects when developed into therapeutic agents. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological development.
Synthetic Applications
The synthesis of this compound can be achieved through several methods, which are important for its production in pharmaceutical research. The synthetic routes often involve reactions that leverage its functional groups for the formation of derivatives or related compounds.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Antidepressant Activity : Research has indicated that compounds similar to this one exhibit antidepressant-like effects in animal models by modulating serotonin levels.
- Anxiolytic Effects : Preliminary data suggest potential anxiolytic properties, making it relevant for anxiety disorder treatments.
- Receptor Interaction Studies : Ongoing research aims to elucidate the specific receptor interactions that underpin its pharmacological effects, focusing on serotonin and dopamine pathways.
Mechanism of Action
The mechanism by which 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride with structurally related benzoic acid derivatives, focusing on molecular properties, substituents, and commercial availability:
Key Observations :
Structural Complexity and Solubility: The target compound’s piperazine ring and hydrochloride salt balance hydrophilicity, favoring solubility in polar solvents. The bulky cyclohexenyl-chlorophenyl substituent in the third compound () significantly increases lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability .
Commercial Viability: The target compound is produced at scale (e.g., 25kg drums) with 99% purity, reflecting its demand in industrial research .
Pharmacological Implications :
- Piperazine and diazepine moieties are common in bioactive molecules (e.g., antipsychotics, antifungals). The target compound’s simpler structure may serve as a versatile intermediate, whereas the third compound’s complexity suggests niche applications, such as targeting hydrophobic binding pockets .
Research and Development Considerations
- Structural Validation : Tools like SHELX and Mercury are critical for crystallographic analysis of these compounds, particularly for resolving conformational differences in piperazine/diazepine derivatives.
- Quality Control : Platforms like ECHEMI emphasize rigorous supplier screening to ensure compound integrity, which is vital for reproducibility in pharmaceutical studies .
Unresolved Questions :
- Detailed solubility, toxicity, and bioactivity data for these compounds are absent in the provided evidence. Further experimental studies are required to compare their pharmacokinetic and pharmacodynamic profiles.
Biological Activity
2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C12H16ClN2O2
- Molar Mass : 291.17364 g/mol
- CAS Number : 1910051-14-7
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
-
Inhibition of Pathogen Growth :
- The compound has been shown to exhibit significant antibacterial activity against Gram-positive bacteria, with MIC values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
- Its mechanism involves the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production.
-
Antiparasitic Activity :
- Research indicates that the compound may have potential as an antimalarial agent, targeting PfATP4, a sodium pump essential for Plasmodium survival .
- In vivo studies demonstrated modest efficacy in reducing parasitemia in mouse models infected with Plasmodium berghei, suggesting potential for further development in antimalarial therapies.
- Cancer Research :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluated the compound's efficacy against various bacterial strains. The results showed that it not only inhibited growth but also demonstrated bactericidal properties, making it a candidate for treating resistant bacterial infections.
Case Study: Antimalarial Potential
In a controlled experiment using a mouse model, the compound was administered at varying doses to assess its impact on malaria parasites. Results indicated a dose-dependent reduction in parasitemia, suggesting that structural modifications could enhance its efficacy against malaria.
Q & A
Q. Q1. What are the established synthetic routes for 2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, and what are their critical optimization parameters?
A1. Synthesis typically involves coupling a halogenated benzoic acid derivative (e.g., 2-chloro-4-nitrobenzoic acid) with 4-methylpiperazine under basic conditions. Key steps include:
- Nucleophilic aromatic substitution : The chloro group at the 2-position is replaced by 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C .
- Reduction of nitro groups (if present): Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite reduces nitro to amine .
- Hydrochloride salt formation : The free base is treated with HCl in ethanol or acetone to precipitate the hydrochloride salt .
Optimization factors : Reaction time (12–24 hrs), stoichiometric ratios (1:1.2 benzoic acid:piperazine), and purification via recrystallization or column chromatography .
Q. Q2. How is the purity and structural integrity of this compound validated in academic research?
A2. Standard analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine methyl at δ 2.3 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆ClN₂O₂·HCl, m/z ~317.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Elemental analysis : Matches calculated C, H, N, Cl percentages .
Q. Q3. What physicochemical properties are critical for experimental design involving this compound?
A3. Key properties include:
- Solubility : Soluble in DMSO (>50 mg/mL), slightly soluble in water (pH-dependent; improved at acidic pH due to hydrochloride salt) .
- Melting point : ~240°C (decomposition observed above 250°C) .
- Stability : Hygroscopic; store at 2–8°C under inert atmosphere. Degrades under strong oxidants or bases .
Advanced Research Questions
Q. Q4. How do reaction conditions influence the yield of this compound, and how can competing side reactions be mitigated?
A4. Yield optimization requires:
- Temperature control : Excess heat (>110°C) promotes decomposition; maintaining 80–90°C minimizes byproducts like dimerized piperazine .
- Catalyst selection : KI or Cu(I) catalysts accelerate substitution but may require post-reaction chelation (e.g., EDTA washes) .
- Byproduct mitigation : Unreacted 4-methylpiperazine is removed via acid-base extraction (pH 4–5 precipitates the product) .
Q. Q5. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
A5. Discrepancies often arise from:
- Solubility differences : DMSO stock solutions may aggregate in aqueous buffers, reducing bioavailability. Use surfactants (e.g., Tween-20) or cyclodextrins .
- Metabolic interference : Hepatic microsomal enzymes (e.g., CYP450) may metabolize the compound differently in vitro vs. in vivo. Include control experiments with enzyme inhibitors .
- Receptor promiscuity : Off-target effects (e.g., serotonin receptor binding) are identified via radioligand displacement assays .
Q. Q6. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term pharmacological studies?
A6. Stability assessments involve:
- pH-dependent degradation : Hydrolysis of the piperazine ring occurs at pH > 8.0. Use buffered solutions (pH 4–6) for storage .
- Thermal stability : Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% degradation. Lyophilization enhances shelf life .
- Light sensitivity : UV exposure causes photodegradation; use amber vials for light-sensitive experiments .
Q. Q7. What advanced computational methods predict the compound’s interaction with biological targets, and how are these validated experimentally?
A7. Computational approaches include:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, prioritizing residues like Asp113 in the ATP-binding pocket .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
- Validation : SPR (surface plasmon resonance) measures binding kinetics (KD values), while ITC (isothermal titration calorimetry) quantifies thermodynamic parameters .
Q. Q8. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?
A8. Scalability hurdles include:
- Purification bottlenecks : Replace column chromatography with fractional crystallization (ethanol/water mixtures) .
- Cost of reagents : Substitute expensive catalysts (e.g., Pd-C) with FeCl₃ for nitro reductions .
- Safety : Exothermic reactions require controlled addition of HCl; use jacketed reactors with temperature feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
